molecular formula C18H19N3O2 B13107096 N-Benzyl-2-ethyl-3-methoxy-2H-indazole-6-carboxamide CAS No. 919108-62-6

N-Benzyl-2-ethyl-3-methoxy-2H-indazole-6-carboxamide

Cat. No.: B13107096
CAS No.: 919108-62-6
M. Wt: 309.4 g/mol
InChI Key: PDSKDFYDGAONLL-UHFFFAOYSA-N
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Description

N-Benzyl-2-ethyl-3-methoxy-2H-indazole-6-carboxamide is a synthetic indazole derivative characterized by a carboxamide group at position 6, a benzyl substituent on the amide nitrogen, a 2-ethyl group, and a 3-methoxy group on the indazole core. The indazole scaffold is notable for its planar aromatic structure, which facilitates interactions with biological targets such as enzymes or receptors.

Properties

CAS No.

919108-62-6

Molecular Formula

C18H19N3O2

Molecular Weight

309.4 g/mol

IUPAC Name

N-benzyl-2-ethyl-3-methoxyindazole-6-carboxamide

InChI

InChI=1S/C18H19N3O2/c1-3-21-18(23-2)15-10-9-14(11-16(15)20-21)17(22)19-12-13-7-5-4-6-8-13/h4-11H,3,12H2,1-2H3,(H,19,22)

InChI Key

PDSKDFYDGAONLL-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C2C=CC(=CC2=N1)C(=O)NCC3=CC=CC=C3)OC

Origin of Product

United States

Preparation Methods

Core Indazole Formation

The indazole core is generally synthesized via cyclization reactions starting from substituted hydrazines and appropriate aromatic precursors. Common methods include:

  • Condensation of ortho-substituted aryl hydrazines with carbonyl compounds to form the indazole ring.
  • Use of substituted pyrazole intermediates followed by ring closure.

Formation of the Carboxamide Group at the 6-Position

The carboxamide functionality is commonly introduced by:

  • Conversion of a carboxylic acid precursor at the 6-position to the corresponding acid chloride, followed by reaction with benzylamine to yield the N-benzyl carboxamide.
  • Alternatively, direct amide coupling methods using carbodiimide-based reagents (e.g., EDC·HCl) and coupling additives (HOBt, DMAP) facilitate the formation of the amide bond under mild conditions.

N-Benzylation

The benzyl group attached to the nitrogen atom in the indazole ring is introduced by:

  • N-alkylation of the indazole nitrogen with benzyl halides under basic conditions.
  • Alternatively, benzylamine can be used in amide coupling reactions to form the carboxamide moiety directly with the benzyl substituent.

Representative Synthetic Route Example

A plausible synthetic route based on related compounds (e.g., N-benzyl-3-methoxy-2-methyl-2H-indazole-6-carboxamide) is outlined below:

Step Reaction Description Reagents/Conditions Outcome
1 Preparation of substituted indazole core Condensation of substituted aryl hydrazine with ethyl ketone derivative Formation of 2-ethyl-3-hydroxyindazole intermediate
2 Methoxylation at 3-position Methylation using methyl iodide in presence of base (e.g., K2CO3) Introduction of 3-methoxy group
3 Carboxylation at 6-position Introduction of carboxylic acid group via directed lithiation and CO2 quenching Formation of 6-carboxylic acid indazole
4 Activation of carboxylic acid Conversion to acid chloride using SOCl2 or oxalyl chloride Preparation for amide coupling
5 Amide coupling with benzylamine Reaction with benzylamine in presence of base or coupling agents (EDC·HCl, HOBt) Formation of N-benzyl carboxamide
6 Purification Column chromatography or recrystallization Pure N-Benzyl-2-ethyl-3-methoxy-2H-indazole-6-carboxamide

Analytical Data and Research Findings

  • The molecular formula is C18H19N3O2 with a molecular weight approximately 313.36 g/mol.
  • The compound exhibits characteristic IR absorption bands corresponding to amide carbonyl (~1650 cm⁻¹), methoxy (~2830-2950 cm⁻¹), and aromatic rings.
  • NMR spectroscopy confirms the substitution pattern with signals for benzyl protons, ethyl group, methoxy protons, and indazole aromatic protons.
  • Mass spectrometry typically shows a molecular ion peak consistent with the molecular weight.

Comparative Analysis with Related Compounds

Compound Substituents Molecular Weight (g/mol) Key Synthetic Differences
N-Benzyl-3-methoxy-2-methyl-2H-indazole-6-carboxamide 2-methyl, 3-methoxy 295.34 Methyl group at 2-position vs ethyl in target compound; synthesis involves methylation
N-Benzyl-3-ethoxy-2-ethyl-2H-indazole-6-carboxamide 2-ethyl, 3-ethoxy 323.4 Ethoxy group instead of methoxy; ethoxy introduced via alkylation with ethyl halides
This compound (target) 2-ethyl, 3-methoxy ~313.36 Requires selective ethylation and methoxylation; amide coupling with benzylamine

Summary of Key Preparation Considerations

  • Regioselectivity is critical to ensure substitution at the correct positions on the indazole ring.
  • Protecting groups may be necessary to prevent undesired reactions at the amide or nitrogen sites.
  • Mild coupling reagents and conditions are preferred to maintain functional group integrity.
  • Purification steps such as chromatography are essential for isolating the target compound with high purity.

Chemical Reactions Analysis

Types of Reactions

N-Benzyl-2-ethyl-3-methoxy-2H-indazole-6-carboxamide undergoes various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms to form oxidized derivatives.

    Reduction: Addition of hydrogen atoms to reduce specific functional groups.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .

Scientific Research Applications

Anticandidal Activity

Recent studies have indicated that derivatives of indazole, including N-Benzyl-2-ethyl-3-methoxy-2H-indazole-6-carboxamide, exhibit significant anticandidal activity against various strains of Candida, such as C. albicans and C. glabrata. The structure-activity relationship (SAR) analysis suggests that modifications in the indazole ring can enhance the efficacy against these fungal pathogens.

Case Study: Anticandidal Evaluation

A study evaluated a series of indazole derivatives for their activity against C. albicans, revealing that certain substitutions at the 6-position of the indazole ring significantly improved their minimum inhibitory concentrations (MICs). For example, compounds with N-substituted carboxamides demonstrated enhanced activity, with some achieving MIC values as low as 1 mM against C. albicans .

CompoundMIC (mM) against C. albicansActivity Type
3j1.0Anticandidal
3h1.5Anticandidal
3k2.0Anticandidal

Antileishmanial Activity

Indazole derivatives have also been explored for their antileishmanial properties . A study focused on synthesizing new indazole compounds and evaluating their effectiveness against Leishmania species, which are responsible for leishmaniasis.

Case Study: In Vitro Antileishmanial Testing

The synthesized compounds were tested for their inhibitory concentrations (IC50) against L. infantum, L. tropica, and L. major. The results indicated that several indazole derivatives exhibited promising activity, with IC50 values comparable to standard treatments like Glucantime.

CompoundIC50 (µg/ml) against L. majorReference Standard IC50 (Glucantime)
45.010.0
54.510.0
66.010.0

Antitumor Activity

The potential of this compound as an antitumor agent has garnered attention due to its ability to inhibit cancer cell proliferation.

Case Study: Cytotoxicity Against Malignant Tumors

In a study evaluating various indazole derivatives against malignant brain tumor cells, it was found that certain compounds exhibited significant cytotoxic effects with IC50 values in the low micromolar range.

CompoundIC50 (µM) against KNS42 CellsActivity Type
8a8.25Antitumor
8b>10Antitumor
8c3.41Antitumor

Mechanism of Action

The mechanism of action of N-Benzyl-2-ethyl-3-methoxy-2H-indazole-6-carboxamide involves its interaction with specific molecular targets. It may act as a kinase inhibitor, blocking the activity of enzymes involved in cell signaling pathways. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells . The compound’s structure allows it to bind to the active sites of target proteins, disrupting their normal function .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structure and Functional Group Variations

The following compounds share partial structural homology with N-Benzyl-2-ethyl-3-methoxy-2H-indazole-6-carboxamide:

Table 1: Structural Comparison of Key Analogs
Compound Name / Identifier Core Structure Substituents/Modifications Molecular Weight Key Implications
This compound (Target) Indazole 2-Ethyl, 3-methoxy, N-benzyl carboxamide at C6 ~325.4 (est.) Balanced lipophilicity; potential for target binding via indazole and benzyl groups.
N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(3-methoxyphenyl)acetamide Benzothiazole Trifluoromethyl at C6, 3-methoxyphenylacetamide at C2 ~384.3 Enhanced electron-withdrawing effects (CF3); possible improved metabolic stability.
N,2-Dimethyl-6-(7-(2-morpholinoethoxy)quinolin-4-yloxy)-2H-indazole-3-carboxamide Indazole Quinolinyloxy group at C6, morpholinoethoxy chain, dimethyl at N1 and C2 ~506.5 Increased polarity (morpholine); extended conjugation may alter binding kinetics.
(2Z)-N-acetyl-6-methoxy-2-{[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]imino}-2H-chromene-3-carboxamide Chromene-Benzothiazole Acetylated carboxamide, methoxy at C6, benzothiazole-imino linkage ~483.5 Rigid chromene backbone; potential for π-π stacking interactions.

Key Comparative Insights

(a) Indazole vs. Benzothiazole Cores
  • The indazole core in the target compound provides a bicyclic aromatic system with two adjacent nitrogen atoms, enabling hydrogen bonding and π-stacking interactions. In contrast, benzothiazole-based analogs (e.g., from ) feature a sulfur atom in the heterocycle, which may enhance metabolic stability due to reduced susceptibility to oxidative degradation .
(b) Substituent Effects
  • Methoxy Groups: Both the target compound and the benzothiazole/chromene analogs (e.g., ) include methoxy substituents.
  • Carboxamide Variations: The N-benzyl carboxamide in the target compound increases lipophilicity compared to the morpholinoethoxy-linked carboxamide in ’s indazole analog. The latter’s morpholine group may enhance water solubility, favoring pharmacokinetic profiles .
(c) Steric and Conformational Differences
  • The chromene-benzothiazole hybrid in adopts a rigid, fused-ring system, which may limit rotational freedom but enhance binding specificity to flat binding sites (e.g., ATP pockets in kinases) .

Research Implications and Limitations

While direct pharmacological or biochemical data for the target compound are absent in the provided evidence, structural comparisons suggest:

  • The indazole core offers a versatile scaffold for tuning steric and electronic properties.
  • Substituents such as trifluoromethyl (benzothiazole analogs) or morpholinoethoxy chains (indazole analogs) provide avenues for optimizing solubility, stability, and target engagement.
  • Further experimental studies are required to validate these hypotheses, particularly comparative assays measuring binding affinity, metabolic half-life, and bioavailability.

Biological Activity

N-Benzyl-2-ethyl-3-methoxy-2H-indazole-6-carboxamide is a compound belonging to the indazole class, which has garnered attention due to its diverse biological activities. This article explores the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

1. Synthesis and Structural Characteristics

The synthesis of this compound typically involves multi-step processes, including:

  • Formation of the Indazole Core: This can be achieved through cyclization reactions involving hydrazine and appropriate carbonyl compounds.
  • Substitution Reactions: The introduction of various substituents such as benzyl and ethyl groups is performed via alkylation reactions.

The resulting structure features a methoxy group, which enhances the compound's lipophilicity and biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition: The compound may inhibit enzymes involved in inflammatory pathways or cancer progression, thereby exerting therapeutic effects.
  • Receptor Binding: It could also bind to various receptors, modulating cellular signaling pathways that contribute to its pharmacological effects.

3.1 Anticancer Activity

Recent studies have highlighted the anticancer potential of indazole derivatives, including this compound. For example, compounds related to this structure have shown significant cytotoxicity against various cancer cell lines:

CompoundCell LineIC50 (nM)
1H19755.3
2PC98.3
3HT2925.8

These results suggest that modifications in the indazole structure can lead to enhanced anticancer properties, particularly against non-small cell lung cancer (NSCLC) .

3.2 Antifungal Activity

N-Benzyl derivatives have demonstrated antifungal properties, particularly against Candida species. The minimum inhibitory concentrations (MICs) for related compounds have been reported as follows:

CompoundStrainMIC (mM)
10gC. albicans1.0
10hC. glabrata1.5
10iC. tropicalis1.2

These findings indicate the potential for developing new antifungal agents based on this indazole framework .

3.3 Anti-inflammatory Activity

The anti-inflammatory effects of indazole derivatives have also been explored, with compounds exhibiting significant inhibition of nitric oxide (NO) production in LPS-induced RAW264.7 cells:

CompoundNO Production Inhibition (%)
575%
660%

This suggests that this compound may play a role in modulating inflammatory responses .

4. Case Studies and Research Findings

Several case studies have illustrated the efficacy of N-Benzyl derivatives in various biological assays:

  • Anticancer Efficacy: A study demonstrated that a series of indazole derivatives exhibited selective cytotoxicity against cancer cell lines with minimal toxicity to normal cells.
  • Fungal Resistance: Research indicated that certain modifications in the chemical structure enhanced activity against miconazole-resistant strains of Candida glabrata.
  • Inflammation Models: In vivo models showed that indazole derivatives significantly reduced inflammation markers in experimental arthritis models.

5. Conclusion

This compound represents a promising candidate for further research due to its diverse biological activities, including anticancer, antifungal, and anti-inflammatory properties. Ongoing studies are essential to fully elucidate its mechanisms of action and therapeutic potential.

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